2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-2-37-24-11-8-22(9-12-24)30-27(34)20-38-29-31-26-13-10-23(32-14-16-36-17-15-32)18-25(26)28(35)33(29)19-21-6-4-3-5-7-21/h3-13,18H,2,14-17,19-20H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUMCLJXZUHPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the morpholine and benzyl groups. The final step involves the attachment of the sulfanyl and acetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Scientific Research Applications
2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and morpholine-containing molecules. Compared to these compounds, 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:
Biological Activity
The compound 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following features:
- Molecular Formula : C27H32N4O3S
- Molecular Weight : 486.59 g/mol
- IUPAC Name : N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Pathways : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways. For example, it has been noted for its potential as a PI3Kβ/δ inhibitor, which is crucial in cancer cell proliferation and survival .
- Interaction with Receptors : The morpholinyl and quinazolinyl moieties may facilitate interactions with various receptors, potentially modulating their activity. This interaction can lead to downstream effects such as altered gene expression and cellular responses .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- Cell Viability Assays : In vitro studies have shown that related compounds can reduce cell viability in various cancer cell lines. For instance, compounds targeting PI3K pathways have demonstrated IC50 values in the low micromolar range against PTEN-deficient tumors .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. It may modulate inflammatory pathways through PPARα agonism, which has been shown to reduce inflammation in preclinical models .
Case Studies and Research Findings
- Study on PI3K Inhibition : A study reported a series of compounds similar to the target molecule that inhibited PI3Kβ and PI3Kδ with IC50 values of 0.012 µM and 0.047 µM respectively in specific cancer cell lines. These findings highlight the compound's potential as a therapeutic agent for cancers characterized by PI3K pathway dysregulation .
- Toxicological Evaluation : Evaluations for cytotoxicity against normal cells have indicated that derivatives of this compound exhibit low toxicity profiles at therapeutic concentrations, suggesting a favorable safety margin for further development .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O3S |
| Molecular Weight | 486.59 g/mol |
| Anticancer IC50 (in vitro) | ~0.012 µM (PI3Kβ) |
| Anti-inflammatory Mechanism | PPARα Agonism |
| Toxicity Profile | Low cytotoxicity observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
